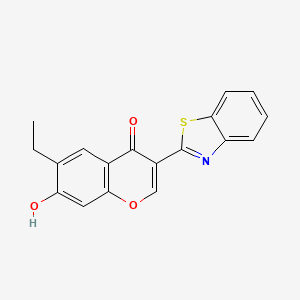

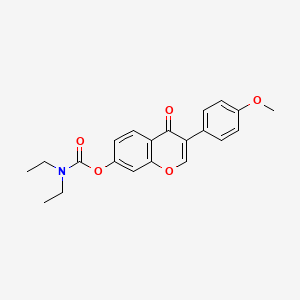

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in a wide variety of applications and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds is usually corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. For example, certain benzothiazole derivatives were synthesized and evaluated for their effectiveness in preventing corrosion of carbon steel in acidic environments. These studies found that these compounds could significantly reduce the rate of corrosion, suggesting potential applications in industries where metal corrosion is a concern, such as in pipelines and manufacturing equipment (Hu et al., 2016).

Antitumor Activity

Research into benzothiazole derivatives has also highlighted their potential in the field of medicinal chemistry, particularly as antitumor agents. For instance, certain benzothiazole compounds have shown cytotoxic effects towards tumor cells, inducing apoptosis in human leukemia cells through mechanisms involving reactive oxygen species and mitochondrial pathways (Repický, Jantová, & Cipak, 2009). Another study focused on a coumarin derivative, which showed promise as a laser dye with potential applications in medical diagnostics and treatment, demonstrating the versatility of benzothiazole-related compounds in biotechnological applications (Azim et al., 2005).

Sensing Applications

Benzothiazole derivatives have been explored for their utility in sensing applications, particularly for the detection of pH and other environmental factors. A study on a benzothiazole-based aggregation-induced emission luminogen highlighted its use as a ratiometric fluorescent chemosensor for detecting physiological pH levels, indicating its potential in bioanalytical chemistry and environmental monitoring (Li et al., 2018).

Fluorescence and Photophysical Properties

The fluorescence and photophysical properties of benzothiazole derivatives have been a subject of interest for their applications in the development of optical materials and dyes. Their photostability and emission characteristics in various solvents suggest potential uses in designing fluorescent probes and materials for optical storage, lasers, and fluorescence microscopy (Suman et al., 2019).

Safety and Hazards

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. Future research could focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazole compounds . Additionally, further studies could investigate the biological activities of these compounds and their potential applications in medicine .

Mechanism of Action

Target of action

Benzothiazoles are known to interact with a variety of biological targets. They have been found to exhibit antiviral , antibacterial , and anticonvulsant activities, suggesting they interact with targets relevant to these conditions.

Mode of action

The exact mode of action can vary depending on the specific benzothiazole compound and its targets. For example, some benzothiazole derivatives have been found to inhibit key enzymes in bacterial and viral replication .

Biochemical pathways

Benzothiazoles can affect multiple biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis of key proteins in bacteria or viruses, disrupting their life cycle .

Pharmacokinetics

The ADME properties of benzothiazoles can vary widely depending on their specific chemical structure. Some benzothiazole derivatives have shown good bioavailability and metabolic stability .

Result of action

The molecular and cellular effects of benzothiazoles can include the inhibition of key enzymes, disruption of protein synthesis, and interference with cell signaling pathways .

Action environment

The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, certain benzothiazole compounds have been synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical synthesis .

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNAZOQXNOLIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)

![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)

![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)